BenchChemオンラインストアへようこそ!

Indacaterol

Intrinsic efficacy β2-adrenoceptor agonism cAMP accumulation

Indacaterol (312753-06-3) is the irreplaceable, chirally pure ultra-LABA reference standard. With near-full β2-agonist efficacy (Emax=73%), a 33.9–35.8 h effective half-life enabling sustained 24h bronchodilation, and distinct chromatographic properties, it is the definitive standard for LC-MS/MS method validation and bioequivalence studies. Its unique pharmacological fingerprint—high intrinsic efficacy with moderate β2-selectivity (40-fold over β1)—ensures only authentic indacaterol delivers reproducible, scientifically valid results in preclinical COPD models and clinical trial benchmarking. Substitute reference compounds yield irreproducible data and failed regulatory submissions.

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
CAS No. 312753-06-3
Cat. No. B1671819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndacaterol
CAS312753-06-3
Synonyms5-(2-(5,6-diethylindan-2-ylamino)-1-hydroxyethyl)-8-hydroxy-1H-quinolin-2-one
arcapta neohaler
indacaterol
Onbrez
QAB-149
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
InChIInChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1
InChIKeyQZZUEBNBZAPZLX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
Solubility7.98e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indacaterol (CAS 312753-06-3) for COPD Research: Procurement of an Ultra-Long-Acting β2-Agonist Reference Standard


Indacaterol (CAS 312753-06-3), a chirally pure 8-hydroxyquinolinone derivative, is a selective, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) developed by Novartis [1]. It is the first ultra-LABA approved for once-daily (OD) maintenance bronchodilator therapy in chronic obstructive pulmonary disease (COPD) [2]. As a reference standard for pharmaceutical research and quality control, indacaterol exhibits distinct molecular pharmacological properties, including high intrinsic efficacy (approaching a full agonist) at the human β2-adrenoceptor and a pharmacokinetic profile characterized by a mean effective half-life of 33.9–35.8 hours, enabling sustained 24-hour bronchodilation [3].

Indacaterol (CAS 312753-06-3) Procurement: Why Generic Substitution with Other LABAs or Ultra-LABAs Is Not Scientifically Justifiable


Within the class of long-acting and ultra-long-acting β2-agonists (LABAs and ultra-LABAs), compounds cannot be considered interchangeable due to substantial, quantifiable differences in molecular pharmacology that translate to divergent clinical performance [1]. Key differentiating factors include intrinsic efficacy (ranging from partial to near-full agonism), β2-selectivity over β1-adrenoceptors, lipophilicity-dependent membrane partitioning that governs duration of action, and pharmacokinetic half-life. These variations directly impact clinically meaningful endpoints such as trough FEV1 improvement, time to exacerbation, and dosing frequency requirements [2]. Consequently, for analytical method validation, bioequivalence studies, or formulation development involving indacaterol, the use of a different β2-agonist reference standard will yield irreproducible and scientifically invalid results [3].

Quantitative Evidence Guide for Indacaterol (CAS 312753-06-3): Head-to-Head Comparator Data Supporting Product Selection


Intrinsic Efficacy at Human β2-Adrenoceptor: Indacaterol vs. Salmeterol and Formoterol

Indacaterol functions as a near-full agonist at the human β2-adrenoceptor, a property that distinguishes it from partial agonists like salmeterol. In direct comparative functional assays measuring cAMP accumulation, indacaterol achieved an Emax of 73 ± 1% relative to the maximal effect of isoprenaline (a full agonist reference), whereas salmeterol exhibited only partial efficacy (Emax = 38 ± 1%) [1]. Additionally, in human precision-cut lung slices, indacaterol's intrinsic efficacy (73 ± 27%) was comparable to the full agonist formoterol (67 ± 11%) and substantially higher than salmeterol (35 ± 5%) [2].

Intrinsic efficacy β2-adrenoceptor agonism cAMP accumulation

Clinical Efficacy in COPD: Indacaterol vs. All Other LABAs and Ultra-LABAs for Trough FEV1 Improvement

A network meta-analysis of 33 randomized controlled trials directly compared the clinical efficacy of all LABA monotherapies in COPD. At 12 and 24 weeks, indacaterol 150 μg and 300 μg once daily demonstrated statistically significant improvements in trough FEV1 compared to all other LABA monotherapies, including salmeterol 50 μg BID, formoterol 12 μg BID, olodaterol 5/10 μg OD, and vilanterol 25 μg OD [1]. At 12 weeks, indacaterol 75 μg OD also showed significant improvement over formoterol 12 μg BID and both doses of olodaterol [1].

Trough FEV1 Network meta-analysis COPD monotherapy

Onset of Bronchodilator Action in COPD: Indacaterol vs. Salmeterol and Salbutamol

Indacaterol exhibits a rapid onset of bronchodilation comparable to the short-acting β2-agonist (SABA) salbutamol and significantly faster than the long-acting β2-agonist salmeterol. In a study of 89 patients with COPD, single doses of indacaterol (150 μg and 300 μg) demonstrated an onset of action (defined by FEV1 improvement at 5 minutes post-dose) similar to that of salbutamol and faster than that of the combination salmeterol-fluticasone [1]. Preclinically, in isolated superfused guinea pig trachea, indacaterol's onset of action was 30 ± 4 minutes, which was similar to formoterol and salbutamol, and markedly faster than salmeterol [2].

Onset of action FEV1 at 5 minutes Clinical COPD study

Duration of Bronchoprotection in Preclinical Model: Indacaterol vs. Salmeterol, Formoterol, and Salbutamol

In a conscious guinea pig model of 5-hydroxytryptamine (5-HT)-induced bronchoconstriction, indacaterol administered intratracheally as a dry powder provided bronchoprotection for at least 24 hours post-dose. In direct comparison, the duration of action for salmeterol was 12 hours, for formoterol was 4 hours, and for the short-acting salbutamol was only 2 hours [1]. This extended duration, confirmed in human precision-cut lung slice experiments where the rank order was indacaterol > salmeterol > formoterol > albuterol [2], underpins indacaterol's once-daily clinical dosing regimen.

Duration of action Bronchoprotection Guinea pig model

Pharmacokinetic Half-Life and Systemic Accumulation: Indacaterol vs. Class-Level LABAs

Indacaterol exhibits a prolonged mean effective half-life that supports once-daily dosing with moderate systemic accumulation. In a pharmacokinetic study of healthy volunteers receiving inhaled indacaterol 150 μg or 300 μg once daily for 14 days, steady-state was achieved after 12–14 days of dosing [1]. The mean effective half-life, calculated from drug accumulation at steady-state, was 33.9 hours for the 150 μg dose and 35.8 hours for the 300 μg dose [1]. This contrasts sharply with the elimination half-lives reported for other LABAs: salmeterol (~5.5 hours), formoterol (~10 hours), olodaterol (7.5 hours), and vilanterol (21 hours) [2].

Pharmacokinetics Half-life Systemic exposure

Indacaterol (CAS 312753-06-3): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard for Bioanalytical Method Validation of Ultra-LABAs in Pharmacokinetic Studies

Indacaterol's well-characterized pharmacokinetic profile, including a mean effective half-life of 33.9–35.8 hours and moderate systemic accumulation at steady-state [1], makes it an ideal reference standard for developing and validating LC-MS/MS or HPLC methods for quantifying ultra-LABAs in biological matrices. Its distinct retention time and mass spectrometric properties enable robust method development, while its extended half-life necessitates specific validation parameters (e.g., long-term stability, carryover assessment) that are directly applicable to other once-daily inhaled β2-agonists.

Comparator Compound in Preclinical Efficacy Models for Novel Long-Acting Bronchodilators

Given its superior duration of bronchoprotection (≥24 hours) compared to salmeterol (12 hours), formoterol (4 hours), and salbutamol (2 hours) in the conscious guinea pig model [2], indacaterol serves as the gold-standard positive control for evaluating next-generation ultra-LABAs. Its near-full agonist efficacy (Emax = 73 ± 1%) [3] and rapid onset of action provide a high benchmark for new chemical entities, ensuring that any novel compound demonstrating comparable or superior performance in these assays has a strong preclinical rationale for advancement.

Clinical Trial Design and Benchmarking for COPD Maintenance Therapy

The network meta-analysis establishing indacaterol 150/300 μg OD as superior to all other LABA monotherapies in improving trough FEV1 at 12 and 24 weeks [4] positions indacaterol as the optimal active comparator for clinical trials of novel COPD therapies. Its once-daily dosing regimen simplifies trial logistics and enhances patient compliance, while its well-defined efficacy and safety profile across diverse patient populations provides a robust benchmark for non-inferiority or superiority trial designs.

In Vitro Pharmacological Tool for Investigating β2-Adrenoceptor Signaling Bias and Receptor Reserve

Indacaterol's distinct pharmacological fingerprint—high intrinsic efficacy (Emax = 73%) but moderate β2-selectivity (40-fold over β1) [5]—makes it a valuable tool for dissecting β2-adrenoceptor signaling pathways. In contrast to highly selective partial agonists like salmeterol and vilanterol (>1000-fold selectivity) [5], indacaterol can be used to study the contributions of intrinsic efficacy versus selectivity to functional outcomes, as well as the phenomenon of 'functional selectivity' or biased agonism, which is increasingly relevant in respiratory drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indacaterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.